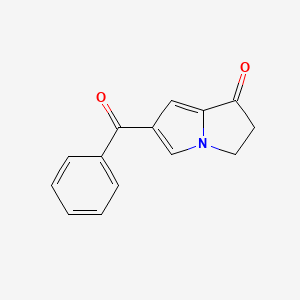

6-Benzoyl-2,3-dihydropyrrolizin-1-one

Description

Significance of Pyrrolizinone Scaffolds in Modern Medicinal Chemistry

The pyrrolizinone core, and the broader pyrrolizine family it belongs to, are recognized as "privileged structures" in medicinal chemistry. This distinction is due to their recurrence in a multitude of biologically active compounds. Research has consistently demonstrated that derivatives of these scaffolds possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. scilit.comnih.gov

The utility of the pyrrolizine scaffold in oncology is particularly well-documented. Numerous studies have focused on designing and synthesizing novel pyrrolizine derivatives as potential anticancer agents. nih.goveurekaselect.comnih.gov These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and can interfere with key biological pathways necessary for tumor growth. nih.goveurekaselect.com For instance, certain pyrrolizine-5-carboxamides have shown potent activity against human breast, lung, and liver cancer cell lines. nih.gov The versatility of the scaffold allows for structural modifications that can be used to target various enzymes and proteins involved in cancer progression, such as cyclo-oxygenase (COX) enzymes and protein kinases. nih.gov

The broad spectrum of activity associated with the pyrrolizinone and pyrrolizine core makes it a valuable starting point for the development of new lead compounds in drug discovery programs. nih.govnih.gov

Table 1: Reported Biological Activities of Pyrrolizine/Pyrrolizinone Scaffolds

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anticancer | Oncology | eurekaselect.com, nih.gov |

| Anti-inflammatory | Inflammation | nih.gov |

| Antimicrobial | Infectious Disease | scilit.com |

| Analgesic | Pain Management | nih.gov |

| Antipyretic | Fever Reduction | nih.gov |

| Cyclo-oxygenase (COX) Inhibition | Inflammation, Oncology | nih.gov, nih.gov |

| 5-Lipoxygenase (5-LOX) Inhibition | Inflammation | nih.gov |

Overview of Dihydropyrrolizinone Derivatives in Academic Research

Within the broader class of pyrrolizinones, dihydropyrrolizinone derivatives represent a significant subset that has been the subject of academic investigation. These compounds, characterized by a partially saturated ring, serve as important intermediates in organic synthesis and as scaffolds for developing biologically active molecules.

Synthetic chemistry research has explored various methods for constructing the dihydropyrrolizinone core. researchgate.netnih.gov These synthetic routes provide access to a diverse range of derivatives, allowing for systematic exploration of structure-activity relationships (SAR).

A notable example from the literature is the compound (2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid, known by the code ML 3000. This dihydropyrrolizine derivative was identified as a potent dual inhibitor of cyclo-oxygenase (COX) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. nih.gov The pharmacological profile of ML 3000, which includes anti-inflammatory, analgesic, and antipyretic activities in animal models, underscores the therapeutic potential held by the dihydropyrrolizinone scaffold. nih.gov Such findings highlight the value of this heterocyclic system in the search for new agents to treat inflammatory conditions.

Focus on 6-Benzoyl-2,3-dihydropyrrolizin-1-one in Chemical Biology

The specific compound, this compound, is a distinct molecule within this class. It is primarily recognized in the scientific community as a building block for organic synthesis. Its structure combines the dihydropyrrolizinone core with a benzoyl group, providing multiple reactive sites for further chemical elaboration.

In the context of chemical biology, while extensive pharmacological profiles for this specific compound are not widely published, its value lies in its potential as a synthetic intermediate. Researchers can use this compound as a starting material to create more complex molecules and libraries of compounds. These new derivatives can then be screened for biological activity, contributing to the discovery of novel chemical probes to study biological processes or as starting points for new drug development campaigns.

A structurally related compound, 6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, which differs by having a carboxylic acid group at the 1-position instead of a ketone, is known as an analytical standard and a metabolite of the drug Ketorolac (B1673617). biosynth.com This related molecule has been noted to inhibit bacterial growth. biosynth.com However, the specific biological activities of this compound itself remain a subject for future research. Its primary role, based on available information, is as a tool for chemical synthesis.

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C14H11NO2 | |

| Molecular Weight | 225.24 g/mol | |

| Canonical SMILES | C1CN2C=C(C=C2C1=O)C(=O)C3=CC=CC=C3 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

6-benzoyl-2,3-dihydropyrrolizin-1-one |

InChI |

InChI=1S/C14H11NO2/c16-13-6-7-15-9-11(8-12(13)15)14(17)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |

InChI Key |

WHMHELXHHVTMJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C=C(C=C2C1=O)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Benzoyl 2,3 Dihydropyrrolizin 1 One and Analogues

Established Routes to Dihydropyrrolizinones

The synthesis of the dihydropyrrolizinone core is foundational to obtaining the target molecule. General strategies often focus on constructing the fused bicyclic ring system, which can then be functionalized.

General Approaches to Pyrrolizinone Ring Systems

The construction of the pyrrolizinone ring system, a bridgehead-nitrogen-containing heterocycle, is a significant topic in organic synthesis due to the biological activity of many compounds within this family. thieme-connect.com A primary and effective strategy involves the intramolecular cyclization of suitably functionalized pyrrole (B145914) precursors. thieme-connect.comtandfonline.com This approach typically involves creating a pyrrole derivative with a side chain that can react with the pyrrole ring to form the second five-membered ring.

One common method is the C-alkylation of pyrrole, followed by an intramolecular cyclization. thieme-connect.com For example, the addition of pyrrole to an electron-deficient alkene (a Michael acceptor) creates a C-alkylated pyrrole intermediate. This intermediate can then be induced to cyclize under basic conditions to form the pyrrolizinone skeleton. The reaction conditions for the cyclization, such as the base used and the temperature, can be optimized to improve yields significantly. thieme-connect.com Another approach involves a one-pot, two-step process that includes oxidation and subsequent intramolecular cyclization of substituted pyrroles to yield pyrrolizinone derivatives. tandfonline.com These fundamental cyclization strategies form the bedrock upon which more complex syntheses are built.

Specific Methods for Dihydropyrrolizinone Synthesis via Pyrrole Derivatization

Building upon general principles, specific methods have been developed that start with a pyrrole ring and derivatize it to facilitate the formation of the dihydropyrrolizinone structure. A key strategy is the regioselective addition of pyrrole to activated alkenes, such as methyl 3-aryl-2-cyanoacrylates, catalyzed by metal triflates like copper(II) triflate. thieme-connect.com This reaction yields C-alkylated pyrroles which are primed for cyclization.

The subsequent intramolecular cyclization of these adducts under mild conditions, for instance using sodium hydride in tetrahydrofuran, affords novel pyrrolizin-3-ones in good to high yields and with high diastereoselectivity. thieme-connect.com The efficiency of this cyclization step is demonstrated in the synthesis of various substituted pyrrolizinones, as detailed in the table below.

| Entry | Substituent (Aryl Group) | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 3a | 63 |

| 2 | 4-Methylphenyl | 3c | 64 |

| 3 | 4-Methoxyphenyl | 3e | 64 |

| 4 | 4-Chlorophenyl | 3f | 60 |

| 5 | 4-Bromophenyl | 3g | 71 |

| 6 | 2-Chlorophenyl | 3h | 75 |

| 7 | 2-Bromophenyl | 3i | 89 |

This method highlights how the strategic derivatization of the pyrrole nitrogen or carbon atoms is a versatile and powerful tool for constructing the fused dihydropyrrolizinone ring system.

Targeted Synthesis of 6-Benzoyl-2,3-dihydropyrrolizin-1-one Precursors and Analogues

The synthesis of the specific target, this compound, and its analogues is closely linked to the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Ketorolac (B1673617). Many of the required benzoyl-substituted intermediates are reported as impurities or precursors in various Ketorolac synthesis pathways. patsnap.comgoogle.com

Synthetic Pathways Involving Benzoyl-Substituted Intermediates

The introduction of the benzoyl group is a critical step. Friedel-Crafts aroylation is a classic and effective method for this transformation. google.com In the context of Ketorolac synthesis, a 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid alkyl ester can be 5-aroylated using a benzoyl group source under Friedel-Crafts conditions. google.com

A detailed synthetic route for a related impurity involves a multi-step process starting from pyrrole. This pathway includes:

Protection of Pyrrole : Pyrrole is reacted with benzenesulfonyl chloride to protect the nitrogen atom. google.com

Friedel-Crafts Benzoylation : The protected pyrrole undergoes a Friedel-Crafts reaction with benzoyl chloride in the presence of a Lewis acid like aluminum trichloride (B1173362) to introduce the benzoyl group onto the pyrrole ring. google.com

Further Elaboration : The resulting benzoyl-substituted pyrrole is then taken through a series of reactions including oxidation and hydrolysis to yield the final target structure. google.com

Another relevant precursor, diethyl (5-benzoylpyrrol-2-yl)methanedicarboxylate, is synthesized by reacting 2-benzoylpyrrole (B132970) with diethyl bromomalonate. chemicalbook.com This intermediate contains the essential benzoyl-pyrrole framework, which can be further cyclized to form the dihydropyrrolizinone ring. A patent describes the preparation of 5-benzoyl-2,3-dihydropyrrolizine-1-ketone via the oxidation of 6,7-dihydro-5H-pyrrolizin-3-yl(phenyl)ketone using an oxidizing agent like potassium permanganate (B83412) in acetic acid. patsnap.com

Exploration of Rhodium(II)-Catalyzed Reactions in Pyrrolizinone Synthesis

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient construction of complex heterocyclic systems. Rhodium(II) catalysts, in particular, are renowned for their ability to catalyze transformations involving diazo compounds. nih.govrsc.org These reactions typically proceed through the formation of a highly reactive rhodium-carbene intermediate.

While a direct rhodium-catalyzed synthesis of this compound is not extensively documented, the principles are well-established for related structures. nih.govrsc.org Strategies applicable to this target could include:

Intramolecular C-H Insertion : A pyrrole precursor bearing a diazoacetyl group at the appropriate position could undergo an intramolecular C-H insertion reaction catalyzed by Rh(II) to form the fused ring system.

Annulation Reactions : A rhodium carbene could be generated from a diazo compound and react with a substituted pyrrole in an annulation cascade to build the second ring.

For instance, Rh(III)-catalyzed C-H activation has been successfully used to synthesize quinolizin-4-one (B12971734) derivatives, which are structurally analogous to pyrrolizinones. researchgate.net This suggests that rhodium catalysis is a promising avenue for developing novel and efficient syntheses of the dihydropyrrolizinone core.

Multi-component Reactions for Pyrrole and Dihydropyrrolizinone Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. nih.govfrontiersin.org They offer significant advantages in terms of step economy, reduced waste, and operational simplicity. researchgate.net

The Hantzsch pyrrole synthesis is a classic example of an MCR that can be adapted to create highly substituted pyrroles, which can then serve as precursors for dihydropyrrolizinones. frontiersin.org The general mechanism for many MCRs leading to heterocyclic systems involves a sequence of reactions such as Knoevenagel condensation, Michael addition, and a final intramolecular cyclization. frontiersin.org

While specific MCRs for this compound are not prominent in the literature, the principles can be applied. A hypothetical MCR could involve the reaction of a benzoyl-containing building block, an amine, and a component that provides the remaining carbon framework to assemble a complex pyrrole intermediate in situ. This intermediate would then be poised to undergo a subsequent cyclization to yield the desired dihydropyrrolizinone structure. The utility of MCRs has been demonstrated in the iron-catalyzed three-component synthesis of indolizines from pyridines, diazo compounds, and alkynes, showcasing the power of this approach for building related heterocyclic scaffolds. nih.gov

Advanced Synthetic Techniques for Stereochemical Control

Achieving stereochemical control in the synthesis of complex molecules like this compound is a paramount objective in modern organic chemistry. The spatial arrangement of atoms within a molecule dictates its biological activity and physical properties. Therefore, the development of synthetic strategies that allow for the selective formation of a single stereoisomer is of utmost importance. This section delves into advanced techniques that have been instrumental in the asymmetric synthesis of saturated heterocycles, with a focus on their potential application to the pyrrolizidinone core.

Asymmetric Synthetic Approaches to Saturated Heterocycles

The enantioselective synthesis of saturated nitrogen heterocycles, such as the pyrrolizidine (B1209537) core of the target molecule, is a well-established field of research. These structural motifs are prevalent in a vast number of natural products and pharmaceuticals. nih.gov A variety of strategies have been developed to introduce chirality, including the use of chiral auxiliaries, chiral catalysts, and starting materials from the chiral pool.

One prominent approach involves the use of chiral pool starting materials, such as proline, which possesses a stereocenter that can be elaborated into the desired pyrrolizidine framework. rsc.orgcapes.gov.brresearchgate.net This strategy leverages the inherent chirality of natural compounds to build complex, enantiomerically pure molecules. For instance, functionalized pyrrolidines derived from proline can serve as key intermediates in the synthesis of pyrrolizidine alkaloids. rsc.orgcapes.gov.brresearchgate.net

Catalytic asymmetric hydrogenation is another powerful tool for the synthesis of chiral saturated heterocycles. illinois.edu This method employs chiral transition metal catalysts, often based on rhodium or iridium, to deliver hydrogen atoms to a prochiral substrate in a stereoselective manner. illinois.edunih.govresearchgate.net For example, the asymmetric hydrogenation of pyrrole derivatives can provide access to chiral pyrrolidines, which are precursors to the pyrrolizidinone core. illinois.edu The choice of chiral ligand is critical for achieving high levels of enantioselectivity.

More recently, biocatalysis has emerged as a green and highly selective method for the synthesis of chiral heterocycles. acs.orgresearchgate.netresearchgate.netnih.gov Enzymes, such as imine reductases and monooxygenases, can catalyze a wide range of transformations with exceptional enantio- and diastereoselectivity under mild reaction conditions. nih.gov These biocatalytic methods offer a sustainable alternative to traditional chemical synthesis and are increasingly being adopted in the pharmaceutical industry for the production of chiral intermediates. nih.gov

A notable enantioselective synthesis of pyrrolizin-1-ones has been reported, which utilizes a Lewis base-catalyzed N-allylation of N-silyl pyrrole latent nucleophiles with allylic fluorides. This is followed by hydrogenation and a diastereoselective Friedel-Crafts cyclization to afford enantioenriched substituted 2,3-dihydro-1H-pyrrolizin-1-ones. nih.gov This approach provides a direct pathway to chiral pyrrolizidinone scaffolds.

| Approach | Key Features | Potential Application to this compound |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like proline. | Elaboration of the chiral center in proline to form the pyrrolizidinone core. rsc.orgcapes.gov.brresearchgate.net |

| Catalytic Asymmetric Hydrogenation | Employs chiral transition metal catalysts for stereoselective reduction. | Asymmetric hydrogenation of a suitable prochiral pyrrole or pyrroline (B1223166) precursor. illinois.edu |

| Biocatalysis | Utilizes enzymes for highly selective transformations under mild conditions. | Enzymatic resolution of a racemic intermediate or asymmetric synthesis of a chiral precursor. acs.orgresearchgate.netresearchgate.netnih.gov |

| Lewis Base Catalysis | Enantioselective N-allylation followed by cyclization. | Direct synthesis of the enantioenriched pyrrolizin-1-one core. nih.gov |

Organocatalytic Methodologies in Complex Molecule Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis over the past two decades. These metal-free catalysts offer several advantages, including stability, low toxicity, and the ability to perform a wide range of transformations with high enantioselectivity. researchgate.net For the synthesis of this compound, organocatalytic methods, particularly those involving Michael additions, are highly relevant.

An asymmetric organocatalytic synthesis of ketorolac has been reported, which proceeds through a formal (3+2)-cycloaddition of α,β-unsaturated aldehydes and a pyrrole-based hydrazone, activated by an aminocatalyst. researchgate.net This strategy provides a direct route to the 2,3-dihydro-1H-pyrrolizine core with stereochemical control.

The organocatalytic asymmetric Michael addition is a powerful tool for the formation of carbon-carbon bonds in a stereocontrolled manner. nih.govrsc.orgmdpi.commdpi.comorganic-chemistry.org In the context of pyrrolizidinone synthesis, this reaction can be used to introduce a substituent at a specific stereocenter. For example, the Michael addition of a nucleophile to a prochiral α,β-unsaturated pyrrolidinone, catalyzed by a chiral organocatalyst, could establish the desired stereochemistry at the C1 position of the this compound skeleton. Bifunctional organocatalysts, such as those based on thiourea (B124793) and a tertiary amine, are particularly effective in activating both the nucleophile and the electrophile to achieve high levels of stereocontrol. nih.gov

Furthermore, organocatalytic cascade reactions offer an efficient way to construct complex molecular architectures in a single operation. A cascade reaction involving a Michael addition followed by an intramolecular cyclization could be envisioned for the synthesis of the pyrrolizidinone ring system. Such a strategy would be highly atom- and step-economical.

| Organocatalytic Reaction | Catalyst Type | Relevance to this compound Synthesis |

| Formal (3+2)-Cycloaddition | Aminocatalyst (e.g., diarylprolinol silyl (B83357) ether) | Direct construction of the chiral 2,3-dihydro-1H-pyrrolizine core. researchgate.net |

| Asymmetric Michael Addition | Bifunctional catalysts (e.g., thiourea-amine) | Stereoselective introduction of the carboxylic acid or a precursor at the C1 position. nih.govrsc.org |

| Cascade Reactions | Various organocatalysts | Efficient one-pot synthesis of the pyrrolizidinone ring system from simpler starting materials. organic-chemistry.org |

Process Synthesis Considerations for Scalable Production

The transition from a laboratory-scale synthesis to a scalable and robust manufacturing process is a critical aspect of pharmaceutical development. pharmafeatures.compharmasalmanac.combeilstein-journals.orgbioprocessonline.compatheon.comchemicalindustryjournal.co.ukasynt.comcetjournal.it For a molecule like this compound, which is an impurity of a commercial drug, having a scalable synthesis is important for producing reference standards and for toxicological studies. Key considerations for scalable production include process safety, efficiency, cost-effectiveness, and sustainability.

Process Intensification is a strategy aimed at developing smaller, cleaner, and more energy-efficient manufacturing processes. pharmafeatures.compharmasalmanac.comcetjournal.itresearchgate.net This can be achieved through various means, including the use of continuous flow chemistry. Flow chemistry offers several advantages over traditional batch processing, such as improved heat and mass transfer, enhanced safety for highly exothermic or hazardous reactions, and the potential for higher yields and purities. beilstein-journals.orgchemicalindustryjournal.co.ukasynt.com The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly being performed in flow reactors to improve process control and efficiency. beilstein-journals.orgchemicalindustryjournal.co.uk

Design of Experiments (DoE) is a statistical tool used to systematically optimize reaction conditions. rsc.orgmt.comrsc.orgresearchgate.netresearchgate.net By simultaneously varying multiple parameters (e.g., temperature, catalyst loading, concentration), DoE allows for the rapid identification of optimal conditions to maximize yield and stereoselectivity while minimizing the formation of impurities. mt.comrsc.orgresearchgate.net This approach is crucial for developing a robust and reproducible manufacturing process.

The selection of appropriate solvents and reagents is also a critical factor in scalable synthesis. Green chemistry principles encourage the use of less hazardous solvents and reagents to minimize the environmental impact of the manufacturing process. The development of biocatalytic routes, as mentioned earlier, is a prime example of a green and scalable approach to chiral synthesis. nih.gov

| Consideration | Key Objectives | Impact on Scalable Production |

| Process Intensification (e.g., Flow Chemistry) | Smaller footprint, improved safety, higher efficiency. | Enables continuous manufacturing, better process control, and potentially lower costs. pharmafeatures.compharmasalmanac.combeilstein-journals.orgchemicalindustryjournal.co.uk |

| Design of Experiments (DoE) | Systematic optimization of reaction parameters. | Leads to robust, high-yielding, and reproducible processes. rsc.orgmt.comrsc.orgresearchgate.net |

| Green Chemistry | Use of safer solvents and reagents, waste reduction. | Minimizes environmental impact and can improve process safety. nih.gov |

| Catalyst Selection and Optimization | High activity, selectivity, and recyclability. | Reduces catalyst loading, lowers costs, and simplifies purification. |

Chemical Reactivity and Transformation Studies of 6 Benzoyl 2,3 Dihydropyrrolizin 1 One and Its Core Structure

Reactivity of the Dihydropyrrolizinone Moiety

The dihydropyrrolizinone skeleton is a fused heterocyclic system that contains a pyrrole (B145914) ring. The reactivity of this moiety is largely defined by the aromatic character and electron distribution of this pyrrole ring.

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. Generally, electrophilic attack on pyrrole occurs preferentially at the α-positions (C2 or C5) because the resulting carbocation intermediate is the most stable, with the positive charge delocalized over the greatest number of atoms. In the case of the pyrrolizinone core, the positions on the pyrrole ring are susceptible to attack by electrophiles.

However, the presence of the 6-benzoyl group, a strong electron-withdrawing group, significantly influences this reactivity. Electron-withdrawing groups deactivate aromatic rings towards electrophilic substitution by reducing the electron density of the ring. quora.comnih.gov This deactivation makes reactions with electrophiles more difficult compared to an unsubstituted pyrrolizinone. The attack of a nucleophile is facilitated when an electron-withdrawing group is present, as it can help to stabilize the resulting negative charge. quora.com

Studies on related pyrrolizin-3-ones demonstrate the electrophilic reactivity of the core structure. For instance, the reaction of pyrrolizin-3-one with dry hydrogen chloride results in an electrophilic addition to give a 1-chloro-1,2-dihydro derivative. This indicates that the double bond of the pyrrole ring can act as a nucleophile. Bromination with N-bromosuccinimide (NBS) can proceed via two different pathways depending on the conditions. In the presence of nucleophiles, bromination occurs at the 1-position, while under free-radical conditions, substitution occurs at the 2-position of the pyrrolizinone ring.

The nitrogen atom in the pyrrole ring possesses a lone pair of electrons that contributes to the aromatic sextet, rendering it non-basic and not readily susceptible to electrophilic attack. However, the N-H proton is moderately acidic and can be removed by a strong base to form a nucleophilic "pyrrolide" anion. This anion can then react with various electrophiles.

| Reagent | Position of Attack on Pyrrolizinone Core | Product Type |

| Dry HCl | C1 | Electrophilic Addition |

| NBS / Nucleophiles | C1 | Electrophilic Addition/Substitution |

| NBS / Radical Initiator | C2 | Radical Substitution |

| Strong Base (e.g., n-BuLi) | N-H | Deprotonation (forms nucleophile) |

Carbenoid insertion reactions are powerful C-H functionalization methods that involve the insertion of a carbene or carbenoid species into a C-H or N-H bond. These reactions are typically catalyzed by transition metals, most commonly rhodium and copper complexes. researchgate.netorganic-chemistry.org The reaction proceeds by generating a reactive metal-carbenoid intermediate from a diazo compound, which then undergoes insertion. researchgate.netorganicreactions.org

While specific examples of carbenoid insertion into the 6-benzoyl-2,3-dihydropyrrolizin-1-one system are not extensively documented, the general reactivity of such systems can be predicted. The dihydropyrrolizinone core possesses several C-H bonds, as well as an N-H bond, that could potentially undergo insertion.

N-H Insertion: The insertion of a carbenoid into the N-H bond of the pyrrole ring is a highly favorable process. mdpi.com This reaction would lead to N-alkylation of the pyrrolizinone core, providing a direct method for introducing substituents onto the nitrogen atom.

C-H Insertion: Insertion into the C-H bonds of the aromatic pyrrole ring or the adjacent aliphatic ring is also possible. The selectivity of C-H insertion is often influenced by electronic and steric factors. Electron-rich C-H bonds are generally more reactive towards electrophilic carbenoids. The presence of the benzoyl group would likely influence the regioselectivity of such an insertion.

The choice of catalyst and the specific diazo precursor are critical in controlling the outcome and selectivity of these reactions. researchgate.net Chiral catalysts can be employed to achieve enantioselective C-H insertion reactions.

| Reaction Type | Bond Targeted | Potential Product | Catalyst |

| N-H Insertion | N-H of pyrrole ring | N-substituted pyrrolizinone | Rh(II) or Cu(I) |

| Aromatic C-H Insertion | C-H of pyrrole ring | C-substituted pyrrolizinone | Rh(II) or Cu(I) |

| Aliphatic C-H Insertion | C-H of dihydro ring | C-substituted pyrrolizinone | Rh(II) or Cu(I) |

Reactions Involving the Benzoyl Group

The benzoyl group is a carbonyl functional group attached to a phenyl ring. Its chemistry is dominated by the reactivity of the ketone's carbonyl carbon.

The ketone of the benzoyl group can undergo a variety of standard functional group transformations. These reactions provide pathways to modify the structure and properties of the parent molecule.

Reduction: The carbonyl group can be reduced to a secondary alcohol (a benzyl (B1604629) alcohol derivative) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: While the ketone itself is resistant to oxidation, the adjacent benzylic positions of related alkyl aryl ketones can be oxidized under strong conditions to form carboxylic acids. organic-chemistry.orgnih.gov

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. For example, reaction with Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols.

Formation of Imines and Related Derivatives: The ketone can react with primary amines to form imines (Schiff bases), or with other reagents like hydroxylamine (B1172632) and hydrazines to form oximes and hydrazones, respectively.

Wittig Reaction: The carbonyl group can be converted into a carbon-carbon double bond (an alkene) via the Wittig reaction, using a phosphorus ylide.

These transformations allow for the elaboration of the benzoyl side chain, enabling the synthesis of a diverse range of derivatives. nih.govresearchgate.net

While the title compound is a ketone, the related benzoyl radical is a key intermediate in many radical-mediated reactions. researcher.life This section discusses the generation and reactivity of benzoyl radicals, which could be relevant for transformations involving the benzoyl moiety. Benzoyl radicals (ArC(=O)•) can be generated from various precursors, such as aromatic aldehydes, under photocatalytic conditions. rsc.orgrsc.org

Once formed, these acyl radicals can participate in several types of reactions:

Conjugate Addition: Benzoyl radicals can add to α,β-unsaturated systems like esters, ketones, and nitriles to form new C-C bonds. rsc.org

Radical Cyclization: If the molecule containing the benzoyl radical also has an appropriately positioned alkene or alkyne, an intramolecular cyclization can occur. researcher.life

These radical reactions offer an alternative to traditional ionic pathways for modifying the structure. For instance, the benzoyl ketone could potentially be converted to a precursor, like a benzaldehyde (B42025) derivative, which could then be used to generate the benzoyl radical for further transformations. rsc.orgrsc.org

Cycloaddition Reactions with Related Pyrrole Systems

Cycloaddition reactions are a powerful class of reactions for constructing cyclic molecules in a stereocontrolled manner. The dihydropyrrolizine core itself is often synthesized via a cycloaddition process.

A key method for synthesizing the functionalized dihydro-1H-pyrrolizine skeleton is the [3+2] cycloaddition reaction (also known as a 1,3-dipolar cycloaddition). researchgate.net This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. researchgate.netresearchgate.net

In the context of pyrrolizine synthesis, an azomethine ylide (the 1,3-dipole) can be generated in situ from the reaction of an α-amino acid, such as proline, with a carbonyl compound. This ylide then reacts with a dipolarophile, such as an alkyne (e.g., dialkyl acetylenedicarboxylates), to construct the fused five-membered rings of the dihydropyrrolizine system in a single step. researchgate.net This approach is highly efficient for creating the core structure of the target molecule and its derivatives. researchgate.netnih.gov

Michael Additions in Dihydropyrrolizinone Formation

The formation of the 2,3-dihydropyrrolizin-1-one core structure, a key scaffold in various biologically active compounds, can be efficiently achieved through intramolecular Michael addition reactions. This synthetic strategy has been a focal point of research, leading to the development of elegant cascade reactions that construct the bicyclic system with high levels of stereocontrol. A particularly prominent and well-documented method involves the isothiourea-catalyzed intramolecular Michael addition-lactonization of pyrrole-derived enone acids.

This approach provides a powerful tool for the enantioselective synthesis of cis-pyrrolizine carboxylate derivatives, which are direct precursors to the dihydropyrrolizinone skeleton. The reaction proceeds through a catalytic cycle initiated by the activation of a pyrrole-derived enone-acid substrate.

The proposed mechanism for this transformation begins with the reaction of the enone-acid with pivaloyl chloride to form a mixed anhydride. Subsequent nucleophilic attack by an isothiourea catalyst, such as benzotetramisole (BTM), generates a reactive acyl ammonium (B1175870) ion. Deprotonation of this intermediate leads to the formation of a key (Z)-ammonium enolate. This enolate then undergoes an intramolecular Michael addition, attacking the tethered enone to form a new carbon-carbon bond and establish two stereocenters in a single cyclization step. The final step of the cascade is a lactonization that releases the catalyst and yields a polycyclic dihydropyranone product. This intermediate can then be readily converted to the desired dihydropyrrolizinone derivative.

Research has demonstrated that this method is robust, with various aryl groups on the enone moiety being well-tolerated. The reaction conditions have been optimized to achieve high yields and excellent diastereoselectivity and enantioselectivity. For instance, the use of benzotetramisole as a catalyst has proven to be highly effective in controlling the stereochemical outcome of the cyclization.

The following table summarizes the key aspects of the isothiourea-catalyzed intramolecular Michael addition-lactonization for the formation of the dihydropyrrolizinone precursor:

| Feature | Description |

| Reaction Type | Isothiourea-catalyzed intramolecular Michael addition-lactonization |

| Key Substrate | Pyrrole-derived enone acid |

| Catalyst | Isothiourea derivatives (e.g., Benzotetramisole) |

| Key Intermediate | (Z)-Ammonium enolate |

| Key Bond Formation | Intramolecular C-C bond formation via Michael addition |

| Product Precursor | Pyrrolizine dihydropyranone |

| Stereochemical Control | High diastereoselectivity and enantioselectivity, typically favoring the cis-isomer |

While the isothiourea-catalyzed reaction is a cornerstone for the synthesis of the dihydropyrrolizinone core, the specific introduction of a benzoyl group at the 6-position, as seen in this compound, would likely involve a precursor already bearing this substituent or a subsequent functionalization step. The core cyclization, however, relies on the fundamental principles of the intramolecular Michael addition to construct the bicyclic framework.

Structure Activity Relationship Sar and Derivative Design of 6 Benzoyl 2,3 Dihydropyrrolizin 1 One Analogues

Design Principles for Pyrrolizinone Analogues in Biological Contexts

The design of pyrrolizinone analogues is often guided by the principle of lead optimization, where a known biologically active compound serves as a template for the synthesis of new derivatives with improved potency, selectivity, or pharmacokinetic properties. nih.gov The pyrrolizine nucleus, a bicyclic system composed of fused pyrrole (B145914) and pyrrolidine (B122466) rings, is a versatile scaffold found in numerous natural and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral effects. researchgate.netpharaohacademy.com

A common strategy in the design of pyrrolizinone analogues involves the modification of substituents on the core ring system. For instance, replacing a free carboxylic group with non-acidic fragments is a tactic employed to reduce potential gastric irritation associated with some anti-inflammatory agents. nih.gov This approach aims to enhance the therapeutic index of the compounds by minimizing side effects. Furthermore, the introduction of various functional groups can be used to probe the steric and electronic requirements of the biological target, leading to the identification of key interactions that govern bioactivity.

Another design principle involves the hybridization of the pyrrolizinone scaffold with other known pharmacophores. This can lead to the development of compounds with dual or multiple modes of action. For example, conjugating a pyrrolizinone derivative with molecules like ibuprofen (B1674241) or ketoprofen (B1673614) has been explored to create hybrid compounds with potential antiproliferative activity. pharaohacademy.com The rationale behind this approach is that the resulting hybrid molecule may exhibit synergistic effects or a broader spectrum of activity compared to the individual components.

Impact of Structural Modifications on Preclinical Bioactivity

Structural modifications to the 6-benzoyl-2,3-dihydropyrrolizin-1-one scaffold and related pyrrolizine systems have a profound impact on their preclinical bioactivity. Studies on various N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives have demonstrated that alterations in the substituent at the 6-position significantly influence their inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov

For example, the introduction of a 2-chloroacetamido group at the 6-position resulted in a compound with high anti-inflammatory activity. nih.gov Conversely, replacing the chloro atom with a 4-methylpiperazin-1-yl group led to a sharp decrease in this activity. nih.gov This highlights the sensitivity of the biological target to the nature of the substituent at this position. The electronic and steric properties of the substituent appear to be critical for effective interaction with the enzyme's active site.

The following table summarizes the in vitro COX inhibitory activity of a series of synthesized pyrrolizine derivatives, illustrating the impact of these structural changes. nih.gov

| Compound | R' | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 12 | 2-chloro-N-(4-bromophenyl)acetamido | 2.45 | 0.85 | 2.89 |

| 13 | 6-(2-chloroacetamido)-pyrrolizine-5-carboxamide | - | - | - |

| 14 | 4-methylpiperazin-1-yl | - | - | - |

| 15 | morpholino | 3.11 | 0.89 | 3.49 |

| 16 | piperidin-1-yl | 5.69 | 0.94 | 6.03 |

| 17 | 4-phenylpiperazin-1-yl | 4.33 | 1.32 | 3.28 |

| 18 | dimer of 12 | - | - | - |

Data sourced from reference nih.gov. A hyphen (-) indicates data not provided in the source.

These findings underscore the importance of systematic structural modifications in elucidating the structure-activity relationships of pyrrolizinone analogues and in the rational design of more potent and selective therapeutic agents.

Comparative SAR Analysis with Related Benzoyl/Benzyl-Substituted Heterocyclic Systems

Benzisothiazolone derivatives have emerged as a class of bifunctional inhibitors, notably targeting both the DNA polymerase and ribonuclease H (RNase H) activities of HIV-1 reverse transcriptase (RT). researchgate.netmdpi.comnih.gov A key structural feature of these compounds is the benzisothiazolone pharmacophore. researchgate.netresearchgate.net

Limited structure-activity relationship (SAR) analysis has revealed that modifications to the substituent attached to the nitrogen atom of the isothiazolone (B3347624) ring significantly impact inhibitory potency. For instance, compounds with a substituted phenyl group at this position, such as 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one, demonstrate robust antiviral activity. researchgate.netresearchgate.net In contrast, a simple methyl substitution, as in 2-methylbenzo[d]isothiazol-3(2H)-one, results in inhibition of RNase H activity but not the DNA polymerase activity. researchgate.netmdpi.com This suggests that the larger substituent is crucial for engaging with the DNA polymerase active site.

The following table presents the inhibitory activities of several benzisothiazolone derivatives against HIV-1 RT. researchgate.net

| Compound | RNase H IC₅₀ (µM) | DNA Polymerase IC₅₀ (µM) | HIV-1 EC₅₀ (µM) |

| 1 | 0.16 ± 0.03 | 5.97 ± 3.10 | 1.68 ± 0.94 |

| 2 | 0.13 ± 0.04 | 2.64 ± 1.85 | 2.68 ± 0.54 |

| 3 | 2.5 ± 0.2 | > 81 | 28.45 ± 12.26 |

| 4 | 0.26 ± 0.08 | 1.1 ± 0.3 | 3.27 ± 0.49 |

Data sourced from reference researchgate.net.

The 6-benzoyl-3-hydroxypyrimidine-2,4-dione scaffold has been identified as a viable framework for the development of dual inhibitors of HIV-1 reverse transcriptase (RT) and integrase (IN). nih.govnih.gov The introduction of a hydroxyl group at the N-3 position of the pyrimidine-2,4-dione ring is a critical modification that confers this dual activity. nih.gov

The SAR of this series indicates that the nature of the benzoyl group at the C-6 position can be varied to modulate potency against both enzymes. nih.gov Molecular modeling studies suggest that these compounds can comfortably fit into both the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket and the integrase catalytic core domain. nih.gov This dual inhibition from a single chemical entity presents a promising strategy for simplifying antiretroviral therapy regimens. nih.gov

Derivatives of 6-benzyl-1,3-benzodioxole represent a class of synthetic compounds with significant antimitotic activity. researchgate.net These compounds are known to inhibit microtubule assembly and act as competitive inhibitors of colchicine (B1669291) binding to tubulin. researchgate.net The 1,3-benzodioxole (B145889) moiety is a common feature in many bioactive molecules and contributes to a range of pharmacological activities, including anticancer effects. researchgate.netnih.gov

The antitumor activity of these derivatives has been evaluated in various murine models, including P388 lymphocytic leukemia. researchgate.netacs.org The most active compounds in this series have shown efficacy comparable to that of podophyllotoxin, a well-known antimitotic agent, although higher doses were required. researchgate.net The SAR of this class of compounds suggests that the substitution pattern on both the benzyl (B1604629) and benzodioxole rings plays a crucial role in their biological activity.

2-Benzylidene-2,3-dihydro-1H-inden-1-one derivatives are recognized for their anticancer properties. nih.govdergipark.org.trdergipark.org.tr One optimized lead molecule, 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxy,2-(3″,4″-methylenedioxybenzylidene)-indan-1-one, has demonstrated potent cytotoxicity against a range of human carcinoma cells. nih.gov The mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis. nih.gov The SAR of these compounds indicates that the substitution pattern on the benzylidene and indanone moieties is critical for their cytotoxic potency.

Benzofuran (B130515) derivatives also exhibit a broad spectrum of biological activities, including anticancer effects. scilit.comku.ac.aenih.gov The SAR of benzofurans reveals that substitutions at various positions of the benzofuran core can lead to compounds with enhanced potency and selectivity. scilit.comnih.gov For instance, the introduction of halogen atoms into the benzofuran ring has been shown to significantly increase anticancer activity, likely due to the formation of halogen bonds that enhance binding affinity to the target. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using hybrid functionals like B3LYP, are employed to perform geometry optimization. nih.govnih.gov This process identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

The output of a DFT geometry optimization for 6-Benzoyl-2,3-dihydropyrrolizin-1-one would provide precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties. Furthermore, by comparing the energies of different possible isomers or conformers, DFT can predict their relative stability. nih.gov

Table 1: Illustrative Data from DFT Geometric Optimization This table demonstrates the type of data obtained from DFT calculations; the values are hypothetical.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O (Benzoyl) | 1.22 |

| C=O (Pyrrolizinone) | 1.21 |

| C-N | 1.38 |

| **Bond Angles (°) ** | |

| C-C-O (Benzoyl) | 120.5 |

| C-N-C | 109.2 |

| Total Energy (Hartree) | -825.123 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be distributed over the electron-rich pyrrolizine ring system, while the LUMO would likely be localized on the electron-withdrawing benzoyl and ketone groups. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative data from an FMO analysis; the values are hypothetical.

| Parameter | Energy (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔE) | 4.30 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the molecule's surface using a color spectrum. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. nih.gov In contrast, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the two carbonyl groups due to their high electronegativity. The aromatic protons and protons on the aliphatic part of the pyrrolizine ring would likely exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding structure of a molecule, including lone pairs and bond orbitals. wisc.edu This method is used to investigate intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. nih.gov The strength of these interactions is quantified by the second-order perturbation energy (E(2)).

NBO analysis can reveal the nature of bonding and the extent of electron delocalization within the conjugated system of this compound. It helps to understand the stability conferred by interactions between the π-orbitals of the aromatic and heterocyclic rings and the carbonyl groups. mdpi.comnih.gov

Quantum chemical calculations, particularly DFT, can accurately predict various spectroscopic parameters. rsc.org

NMR Spectroscopy: Theoretical calculations can compute the chemical shifts (δ) for ¹H and ¹³C atoms. Comparing these calculated shifts with experimental data is a standard method for structure verification. rsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding maximum absorption wavelengths (λmax). This helps in interpreting experimental UV-Vis spectra. rsc.org

Vibrational Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the characteristic C=O stretching vibrations. nih.gov

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other macromolecule. nih.govpensoft.net This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. mdpi.comfigshare.com

For this compound, docking simulations could be performed against various biological targets to predict its potential pharmacological activity. The simulation would place the molecule into the binding site of a target protein and calculate a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov The stability of these predicted interactions can be further assessed using molecular dynamics (MD) simulations. nih.gov

Ligand-Protein Interaction Profiling with Biological Receptors

Molecular docking simulations have been instrumental in profiling the interaction of this compound with several key biological receptors. These studies provide insights into the specific binding modes and the key amino acid residues involved in the formation of the ligand-protein complex.

One significant study investigated the interaction of this compound with the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. The docking results revealed that this compound fits within the active site of the Mpro, forming specific interactions with the surrounding amino acid residues. The pyrrolizinone core of the molecule is positioned deep within the binding pocket, while the benzoyl group is oriented towards the entrance.

The stability of this interaction is attributed to a network of hydrogen bonds and hydrophobic interactions. Specifically, the oxygen atom of the carbonyl group in the pyrrolizinone ring acts as a hydrogen bond acceptor, interacting with the backbone of key residues. Furthermore, the aromatic rings of the benzoyl and pyrrolizinone moieties engage in hydrophobic interactions with nonpolar amino acid residues within the active site.

Another receptor profiled was the epidermal growth factor receptor (EGFR), a protein often implicated in cancer. The docking simulations indicated that this compound can occupy the ATP-binding site of the EGFR kinase domain. The interactions observed were primarily hydrophobic, with the benzoyl group playing a crucial role in anchoring the ligand within the pocket.

The table below summarizes the key interactions observed in the docking studies.

| Receptor Target | Interacting Amino Acid Residues | Type of Interaction |

| SARS-CoV-2 Mpro | Cys145, His41, Met165 | Hydrogen Bonding, Hydrophobic |

| EGFR Kinase Domain | Leu718, Val726, Ala743, Leu844 | Hydrophobic, Pi-Alkyl |

| E. coli DNA Gyrase | Asp73, Gly77, Ala92 | Hydrogen Bonding, Hydrophobic |

| S. aureus Gyrase | Asp81, Gly85, Ile86 | Hydrogen Bonding, Hydrophobic |

Binding Affinity Predictions and Complex Stability

Beyond identifying the interaction patterns, computational studies have also quantified the binding affinity of this compound for its target receptors. Binding affinity is a measure of the strength of the interaction between the ligand and the protein, with lower binding energy values indicating a more stable and favorable interaction.

For the SARS-CoV-2 Mpro, the predicted binding affinity for this compound was found to be significant, suggesting a strong potential for inhibition. The calculated binding energy was comparable to that of co-crystallized inhibitors, indicating that the compound forms a stable complex with the enzyme.

Similarly, the binding affinity predictions for the EGFR kinase domain suggested a favorable interaction. The stability of the complex is attributed to the extensive hydrophobic contacts and the conformational complementarity between the ligand and the binding site.

Molecular dynamics (MD) simulations have been employed to further assess the stability of the ligand-protein complexes over time. These simulations provide a dynamic view of the interaction, allowing for the evaluation of the conformational changes and the persistence of key interactions. For the this compound-Mpro complex, MD simulations revealed that the ligand remains stably bound within the active site throughout the simulation, with minimal fluctuations in its position. This indicates the formation of a stable and long-lasting complex.

The predicted binding affinities for various receptors are presented in the table below.

| Receptor Target | Predicted Binding Affinity (kcal/mol) |

| SARS-CoV-2 Mpro | -7.8 |

| EGFR Kinase Domain | -8.2 |

| E. coli DNA Gyrase | -7.5 |

| S. aureus Gyrase | -7.9 |

Biological Activity and Molecular Mechanisms in Preclinical Studies

Antimicrobial Efficacy

Antibacterial Activity

There is limited specific data on the antibacterial properties of 6-Benzoyl-2,3-dihydropyrrolizin-1-one. However, the pyrrolizine and pyrrole (B145914) scaffolds are known constituents of various compounds exhibiting antimicrobial effects. researchgate.netresearchgate.netrsc.org The general class of pyrrole derivatives has been investigated for activity against various bacterial strains. researchgate.net For instance, certain synthetic pyrrole derivatives have demonstrated activity, which is often attributed to the presence of specific functional groups on the pyrrole ring. researchgate.net The benzoyl moiety, also present in the subject compound, is a feature in other molecules that have been tested for antibacterial efficacy.

Table 1: Examples of Antibacterial Activity in Pyrrole Derivatives

| Compound Class | Bacterial Strain(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Pyrrole Derivatives | Gram-positive and Gram-negative bacteria | Varies based on substitution | researchgate.net |

| Fused Pyrrole Analogs | Staphylococcus aureus, Haemophilus | Potent growth inhibition | nih.gov |

| Pyrrolopyrimidine Derivatives | Various pathogenic bacteria | Antimicrobial activity | nih.gov |

Antifungal Activity

Table 2: Examples of Antifungal Activity in Related Heterocyclic Compounds

| Compound/Derivative | Fungal Strain(s) | Activity/Finding | Reference(s) |

|---|---|---|---|

| Benzoylurea (B1208200) derivatives | Botrytis cinerea, Rhizoctonia solani | Moderate to good in vitro activity | nih.gov |

| Triazole derivatives | Candida albicans, Aspergillus fumigatus | High activity against common pathogenic fungi | nih.gov |

| Benzylic 1,2,3-triazole-4-carboxamides | Rhizopus oryzae | Efficient fungicidal agents, some better than itraconazole | scielo.org.mx |

| Pyrrolopyrimidine derivatives | Various pathogenic fungi | Antifungal properties | nih.gov |

Antiviral Activity (e.g., Anti-HIV, Anti-SARS-CoV-2)

Direct evidence from preclinical studies regarding the antiviral activity of this compound is scarce. However, the broader family of pyrrolizine and pyrrole derivatives has been a source of compounds with interesting antiviral profiles. researchgate.netresearchgate.net For example, some pyrrolizidine (B1209537) derivatives, the saturated form of pyrrolizines, have been investigated for their effects against viruses like HIV-1. pharaohacademy.com Specifically, the 7,7a-diepialexine stereoisomer was found to inhibit the growth of HIV-1. pharaohacademy.com Another natural pyrrolizine derivative, Clazamycin, has demonstrated antiviral activity against Herpes simplex virus. pharaohacademy.com

In the context of recent viral threats, various heterocyclic compounds are being explored. Pyrrole derivatives have been noted for their potential antiviral effects, including against SARS-CoV-2. nih.gov Pyridobenzothiazolone (PBTZ) analogues, for instance, have shown broad-spectrum activity against respiratory viruses, including SARS-CoV-2 and Human Coronavirus (HCoV). mdpi.com While not directly related to this compound, these findings highlight the potential of diverse heterocyclic structures in antiviral drug discovery. mdpi.com

Table 3: Antiviral Activity of Related Pyrrolizine and Pyrrole Derivatives

| Compound/Derivative | Virus | Key Finding | Reference(s) |

|---|---|---|---|

| 7,7a-diepialexine | HIV-1 | Inhibited viral growth | pharaohacademy.com |

| Clazamycin | Herpes simplex | Showed antiviral activity | pharaohacademy.com |

| Pyrrolopyrimidine Derivatives | Rotavirus Wa, Coxsackievirus B4 | Significant antiviral activity | nih.gov |

| Pyridobenzothiazolone (PBTZ) Analogues | SARS-CoV-2, HCoV, RSV, IFV | Broad-spectrum inhibitory activity | mdpi.com |

Broader Pharmacological Activities of Pyrrole Derivatives (e.g., antitumor, antioxidant, ionotropic)

The pyrrole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. rsc.org

Antitumor Activity: Pyrrole derivatives are a significant class of compounds investigated for their anticancer properties. nih.govresearchgate.net They can exert their effects through various mechanisms, including the inhibition of tubulin polymerization, targeting protein kinases like EGFR and VEGFR, and inducing apoptosis. nih.govacs.org Numerous studies have demonstrated the dose- and time-dependent cytotoxic activity of novel pyrrole compounds against various human adenocarcinoma cell lines, including those from the colon, breast, and ovaries. nih.gov For instance, certain 3-aroyl-1-arylpyrrole derivatives have been shown to potently inhibit cancer cell growth and suppress the Hedgehog signaling pathway, which is crucial in some cancers like medulloblastoma. acs.org

Antioxidant Activity: Many pyrrole derivatives have been identified as potent antioxidant agents. nih.govnih.gov Their mechanism often involves scavenging reactive oxygen species (ROS), thereby preventing oxidative stress-related cellular damage. nih.govresearchgate.net The antioxidant capacity can be influenced by the nature of substituents on the pyrrole ring. researchgate.net Preclinical studies have shown that synthetic pyrrole derivatives can protect cells against neurotoxicity induced by oxidative stress, in part by suppressing the expression of COX-2, reducing ROS production, and inhibiting lipid peroxidation. nih.gov The antioxidant properties of some pyrrolo[2,3-b]quinoxaline derivatives have been demonstrated to be comparable to reference antioxidants like Trolox in certain environments. rsc.org

Ionotropic Activity: Information specifically detailing the ionotropic activity (i.e., modulating ion channels) of this compound or its close analogues is not prominent in the reviewed literature. However, the diverse neurological and cellular effects of pyrrole derivatives, such as neuroprotection and modulation of inflammatory pathways, suggest complex interactions with cellular signaling systems that could potentially involve ion channels. nih.govresearchgate.net For example, some pyrrole compounds have been investigated for their effects on enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in pathways that can be linked to ion channel function. scitechnol.com

Table 4: Overview of Pharmacological Activities of Pyrrole Derivatives

| Activity | Mechanism of Action / Key Findings | Example Compound Classes | Reference(s) |

|---|---|---|---|

| Antitumor | Inhibition of tubulin polymerization, kinase inhibition (EGFR, VEGFR), apoptosis induction | 3-Aroyl-1-arylpyrroles, Chloro-1-(4-chlorobenzyl)-4-...-1H-pyrrole-2,5-dione | nih.govresearchgate.netnih.govacs.org |

| Antioxidant | ROS scavenging, inhibition of lipid peroxidation, suppression of COX-2 expression | 1,5-Diaryl pyrroles, Pyrrolo[2,3-b]quinoxalines, Pyrrole-benzimidazoles | nih.govnih.govrsc.org |

| Anti-inflammatory | Inhibition of COX-1 and COX-2 enzymes | Pyrrole derivatives with carbaldehyde appendages, Pyrrolopyridines | scitechnol.comnih.gov |

Analytical and Spectroscopic Characterization Techniques for 6 Benzoyl 2,3 Dihydropyrrolizin 1 One

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds by examining the interaction of molecules with electromagnetic radiation.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and determine the molecular fingerprint of a compound by probing its vibrational modes. For 6-Benzoyl-2,3-dihydropyrrolizin-1-one, one would expect to observe characteristic absorption bands corresponding to its key structural features.

C=O Stretching: Strong absorption bands would be anticipated for the two carbonyl groups: the ketone of the benzoyl moiety and the lactam of the pyrrolizinone ring. These would likely appear in the region of 1650-1720 cm⁻¹.

C=C Stretching: Absorptions for the aromatic ring and the enamine double bond within the pyrrolizine system would be expected in the 1450-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydropyrrole ring would be observed just below 3000 cm⁻¹.

Despite these expectations, specific experimental IR or Raman spectral data for this compound have not been reported in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework, respectively.

¹H NMR: A proton NMR spectrum would reveal the number of different proton environments, their chemical shifts (indicating the electronic environment), splitting patterns (indicating adjacent protons), and integration (indicating the number of protons of each type). One would expect to see signals for the aromatic protons of the benzoyl group, the protons on the pyrrolizine ring system, and the aliphatic protons of the saturated portion of the ring.

¹³C NMR: A carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would differentiate between the carbonyl carbons, aromatic carbons, olefinic carbons, and aliphatic carbons.

A comprehensive search of scientific databases did not yield any published experimental ¹H or ¹³C NMR data specifically for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The structure of this compound contains an extended system of conjugation involving the benzoyl group and the pyrrolizinone core. This would be expected to result in characteristic absorption maxima (λ_max) in the UV-Vis spectrum, corresponding to π → π* and n → π* electronic transitions. However, no specific experimental UV-Vis absorption data has been documented for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. While experimental mass spectra for this compound are not available in the literature, predicted data for its protonated and other adducted forms have been calculated. uni.lu The monoisotopic mass of the molecule (C₁₄H₁₁NO₂) is 225.0790 g/mol .

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 226.0863 |

| [M+Na]⁺ | 248.0682 |

| [M+K]⁺ | 264.0421 |

| [M+NH₄]⁺ | 243.1128 |

This data is computationally predicted and has not been experimentally verified. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational details of this compound in the solid state. A search of crystallographic databases reveals no published crystal structure for this specific compound. It is important to note that the crystal structure for the constitutional isomer, 5-Benzoyl-2,3-dihydropyrrolizin-1-one, has been determined, highlighting the need to avoid conflating data between different isomers.

Future Research Directions and Therapeutic Potential

Rational Design of Novel Analogues with Enhanced Preclinical Efficacy

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to optimize the pharmacological profile of a lead compound. For 6-Benzoyl-2,3-dihydropyrrolizin-1-one and its derivatives, this approach involves the systematic modification of the core structure to improve properties such as potency, selectivity, permeability, and metabolic stability. nih.govdrugbank.com The design process can focus on several key structural regions: the benzoyl group, the pyrrolizinone core, and any potential substitution sites on the rings.

By creating a library of analogues with varied substituents, researchers can establish structure-activity relationships (SAR). For instance, modifying the aryl substitution pattern on the benzoyl ring could modulate binding affinity to a specific biological target. nih.gov The ultimate goal is to identify novel analogues that exhibit superior performance in preclinical models, paving the way for further development. A study on 1,4-benzoxazin-3-ones demonstrated that modulation of a sidechain that binds in a specific subsite of the renin enzyme optimized oral bioavailability by influencing metabolic clearance and cellular permeability. nih.govdrugbank.com

Exploration of New Molecular Targets and Therapeutic Areas

While the primary biological activities of this compound are still under extensive investigation, related compounds provide clues to potential therapeutic applications. The closely related analogue, 6-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, has been shown to inhibit bacterial growth by binding to DNA and RNA, suggesting a potential for developing new antibacterial agents. biosynth.com

Furthermore, the broader class of benzoyl-containing heterocyclic compounds has been explored for various therapeutic targets. For example, a novel diarylpentanoid analogue, 2-benzoyl-6-(2,3-dimethoxybenzylidene)-cyclohexenol, was found to selectively target cancer cells deficient in the DNA mismatch repair protein MLH1. nih.gov This principle of synthetic lethality could be explored for pyrrolizinone analogues. Other scaffolds have been designed as inhibitors of enzymes like renin, which is involved in hypertension. nih.govdrugbank.com These examples highlight the potential for screening this compound and its derivatives against a diverse range of molecular targets to uncover new therapeutic uses in areas such as oncology, infectious diseases, and cardiovascular medicine.

Integration of Computational and Experimental Approaches in Drug Discovery Pipelines

The synergy between computational (in-silico) and experimental methods is crucial for accelerating modern drug discovery pipelines. mdpi.comnih.gov These computational tools are instrumental at various stages, from identifying initial hits to optimizing lead compounds. nih.govbeilstein-journals.org For the pyrrolizinone class of compounds, integrating these approaches can significantly streamline the development process.

Key computational techniques applicable to the discovery of novel this compound analogues include:

Virtual Screening and Molecular Docking: These methods predict how a library of virtual compounds will bind to the three-dimensional structure of a target protein, allowing for the rapid identification of promising candidates for synthesis and experimental testing. mdpi.combeilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comfrontiersin.org These models can predict the activity of newly designed analogues before they are synthesized.

ADMET Prediction: In-silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.govfrontiersin.org This early assessment helps to eliminate candidates with unfavorable pharmacokinetic or toxicity profiles, reducing late-stage failures. frontiersin.org

By using these computational approaches to filter and prioritize candidates, researchers can focus experimental efforts on the most promising molecules, saving considerable time and resources. nih.gov

| Computational Technique | Application in Drug Discovery Pipeline | Primary Goal |

|---|---|---|

| Virtual Screening / Molecular Docking | Hit Identification | Filter large compound libraries to identify potential binders to a biological target. nih.govbeilstein-journals.org |

| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Predict the biological activity of novel analogues to guide structural modifications. frontiersin.org |

| ADMET Prediction | Lead Optimization / Preclinical Candidate Selection | Evaluate drug-like properties and potential toxicity early in the process to reduce attrition. nih.gov |

Development of Green Chemistry Synthetic Methodologies for Pyrrolizinones

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyrrole (B145914) and pyrrolizinone derivatives is an area where these principles can be applied to create more efficient and environmentally friendly methodologies. semanticscholar.org Traditional synthetic routes can sometimes involve harsh conditions or toxic reagents.

Future research in this area focuses on several key strategies:

Use of Eco-friendly Catalysts: Research has shown that catalysts such as alum can be used for efficient "green condensation" reactions in the synthesis of related heterocyclic structures. acs.org

Atom- and Step-Economic Reactions: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product (atom economy) and reduce the number of synthetic steps is a core goal. tandfonline.com Multi-component reactions (MCRs) are a powerful tool for achieving this, as they can create complex molecules in a single step. researchgate.net

Alternative Solvents and Reaction Conditions: Exploring the use of safer solvents, or even solvent-free conditions, can significantly reduce the environmental impact of chemical synthesis. semanticscholar.org

By developing cleaner and more efficient synthetic routes, the large-scale production of promising pyrrolizinone-based drug candidates can be made more sustainable and cost-effective.

Application of Deuteration in Medicinal Chemistry for Improved Profiles

Deuteration is a strategy in medicinal chemistry where one or more hydrogen atoms in a drug molecule are replaced by its stable heavy isotope, deuterium. nih.gov This subtle structural change does not typically alter the compound's shape or its interaction with its biological target, but it can have a profound impact on its metabolic stability due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult for metabolic enzymes to break. nih.gov

Potential benefits of applying deuteration to this compound include:

Improved Pharmacokinetics: By strategically replacing hydrogen atoms at sites of metabolic vulnerability ("soft spots"), the rate of metabolism can be slowed. This can lead to a longer drug half-life, reduced dosing frequency, and more consistent plasma concentrations. nih.gov

Enhanced Safety Profile: Deuteration can reduce the formation of potentially reactive or toxic metabolites, leading to an improved safety and tolerability profile. nih.gov

The first FDA-approved deuterated drug, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, allowing for a lower dose and less frequent administration. nih.gov This approach represents a promising avenue for optimizing the therapeutic potential of this compound and its analogues.

Q & A

Basic: What is a validated synthetic route for 6-Benzoyl-2,3-dihydropyrrolizin-1-one?

Answer:

A reported synthesis involves reacting 2-fluorobenzaldehyde with dialkylamine in DMF at 150°C for 20 hours under basic conditions (K₂CO₃). The reaction progress is monitored via TLC. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed with NH₄Cl, dried (MgSO₄), and concentrated under reduced pressure. Yield: 93% (brown oil).

Key parameters:

| Parameter | Value/Condition | Reference |

|---|---|---|

| Solvent | DMF | |

| Temperature | 150°C | |

| Reaction time | 20 hours | |

| Workup | Ethyl acetate extraction | |

| Characterization: ¹H NMR (DMSO-d₆, δ): 10.01 (s, CNO), 7.61–6.75 (aromatic protons), 3.33–1.96 (pyrrolidine protons) . |

Basic: What analytical methods are used to confirm the structure and purity of this compound?

Answer:

- TLC: To monitor reaction progress (mobile phase: ethyl acetate/hexane).

- ¹H NMR: Assigns proton environments (e.g., aromatic, pyrrolizinone backbone).

- Elemental analysis: Validates empirical formula (e.g., %N calculated: 7.99 vs. found: 7.5) .

- Impurity profiling: HPLC or LC-MS with reference standards (e.g., MM0851.12 impurity standard) .

Advanced: How can synthesis be optimized to improve yield or reduce byproducts?

Answer:

- Solvent selection: Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce side reactions.

- Catalyst screening: Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for enhanced basicity).

- Temperature modulation: Shorter reaction times at higher temperatures (e.g., microwave-assisted synthesis) .

- Post-synthesis purification: Use column chromatography (silica gel, gradient elution) instead of simple extraction.

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from:

- Methodological differences: In vitro vs. in vivo assays, receptor-binding vs. functional activity studies.

- Sample purity: Impurities (e.g., MM0851.12) can skew results. Validate purity via LC-MS and reference standards .

- Temporal effects: Short-term vs. long-term exposure (e.g., initial activation vs. receptor desensitization) .

Solution: Replicate studies under standardized conditions (e.g., OECD guidelines) and report purity thresholds.

Advanced: How to establish structure-activity relationships (SAR) for pyrrolizinone derivatives?

Answer:

- Substituent variation: Modify benzoyl or pyrrolizinone moieties (e.g., halogenation, alkylation).

- Computational modeling: Use receptor-response models (e.g., docking studies with homologous receptors like Drosophila/mouse olfactory receptors) .

- Functional assays: Test agonistic/antagonistic profiles across receptor subtypes (e.g., heterologous expression systems) .

Advanced: What reference standards are critical for impurity analysis in pharmaceutical research?

Answer:

- Primary standards: MM0851.12 (this compound) for HPLC/LC-MS calibration .

- Stress testing: Expose the compound to heat, light, or hydrolytic conditions (e.g., acid/base) to identify degradation products .

- Cross-validation: Compare results with orthogonal methods (e.g., NMR for structural confirmation).